![molecular formula C8H20N2S2 B14588342 Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis- CAS No. 61260-06-8](/img/structure/B14588342.png)
Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is a chemical compound known for its unique structure and properties It is a derivative of ethanethiol, featuring two ethanediylbis(methylimino) groups attached to the sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- typically involves the reaction of ethanethiol with a suitable bis(methylimino) compound. One common method is the reaction of ethanethiol with 1,2-bis(methylimino)ethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a suitable base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its thiol form or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents under an inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiol derivatives and other reduced forms.
Substitution: Various substituted ethanethiol derivatives depending on the nucleophile used.
科学的研究の応用
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- involves its interaction with various molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis-: Similar structure but with oxygen atoms instead of imino groups.
1,2-Bis(2-mercaptoethoxy)ethane: Contains mercaptoethoxy groups instead of methylimino groups.
3,6-Dioxa-1,8-octane-dithiol: Features a different backbone structure with dithiol groups.
Uniqueness
Ethanethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is unique due to its specific combination of thiol and imino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
61260-06-8 |
|---|---|
分子式 |
C8H20N2S2 |
分子量 |
208.4 g/mol |
IUPAC名 |
2-[methyl-[2-[methyl(2-sulfanylethyl)amino]ethyl]amino]ethanethiol |
InChI |
InChI=1S/C8H20N2S2/c1-9(5-7-11)3-4-10(2)6-8-12/h11-12H,3-8H2,1-2H3 |
InChIキー |
IKSKPHCIYZLPDR-UHFFFAOYSA-N |
正規SMILES |
CN(CCN(C)CCS)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)



![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)




![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
